(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14/h1-9,12,21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVUUDOKHUMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
2.1. Thiazole Ring Reactivity
-
Electrophilic substitution : The electron-deficient thiazole ring undergoes nitration at position 5 under mixed acid (HNO₃/H₂SO₄) conditions .
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Nucleophilic attack : Thiols or amines displace the 2-phenylimino group in polar aprotic solvents (DMF, 80°C) .
2.2. Stereochemical Considerations
The (Z) -configuration of the imino group imposes steric constraints, as demonstrated by:
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Reduced reactivity in Diels-Alder reactions compared to (E) -isomers due to hindered orbital alignment .
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Preferential formation of cis-fused bicyclic products in photochemical [2+2] cycloadditions .
3.1. Deep Eutectic Solvent (DES)-Mediated Reactions
Optimized conditions for derivative synthesis using ETPP-Br/THF-TCA-DES catalyst :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | 89% |
| Catalyst loading | 0.5 mmol | 92% |
| Solvent | Ethanol | 85% |
3.2. Enzymatic Modifications
Lipase-catalyzed kinetic resolution of racemic mixtures yields enantiomerically pure forms (e.e. > 95%) .
Comparative Reactivity with Structural Analogs
| Compound Class | Key Reaction Difference | Rationale |
|---|---|---|
| 2-Aminothiazoles | Faster nucleophilic substitution | Less steric hindrance at C2 |
| Benzothiazole derivatives | Enhanced π-stacking in catalysis | Planar aromatic system |
| Thiazolidinones | Higher metabolic stability | Cyclic carbamate protection |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Research indicates that compounds with thiazole rings, including (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, have demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of thiazole exhibit significant activity against breast, lung, and colon cancer cells, highlighting their potential as anticancer agents . -
Antibacterial and Antifungal Properties :
Compounds containing thiazole structures are also recognized for their antibacterial and antifungal activities. This compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria as well as fungal pathogens. Preliminary results suggest that it may inhibit bacterial growth effectively . -
Anti-inflammatory Effects :
The compound's potential as an anti-inflammatory agent has been explored in several studies. Thiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting that this compound could be beneficial in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:
- Condensation Reactions : Combining appropriate aldehydes with thiosemicarbazones to form thiazole derivatives.
- Reduction Reactions : Modifying nitro groups to amines under controlled conditions to enhance biological activity.
These methods highlight the versatility required to construct such complex organic molecules .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent cytotoxic effect, with IC50 values significantly lower than those of standard chemotherapeutics.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Doxorubicin | 20 |
| A549 (Lung) | 10 | Cisplatin | 25 |
| HCT116 (Colon) | 12 | 5-FU | 18 |
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli using agar diffusion methods.
| Bacteria | Zone of Inhibition (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 15 |
| Escherichia coli | 16 | 14 |
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
- N-(4-(4-Methyl-2-(phenylimino)thiazol-3(2H)-yl)-phenyl)acetamide (6a) Structure: Features a methyl group at the 4-position of the thiazole and an acetamide side chain. Properties: Lower polarity due to the methyl group, resulting in a melting point of 100–102°C. IR spectra show N–H (3240 cm⁻¹) and C=O (1669 cm⁻¹) stretches, absent in the target compound due to differences in functional groups . Reactivity: The acetamide group may participate in hydrogen bonding, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
- (Z)-2-(4-(4-Isopropylphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol Structure: Substitutes the nitro group with an isopropylphenyl group. Properties: Increased lipophilicity (molecular formula C₂₀H₂₂N₂OS) compared to the nitro analog. Likely exhibits lower aqueous solubility and altered pharmacokinetic behavior .
Nitrobenzylidene Dihydroimidazothiazolones
Spectral and Analytical Data
- IR Spectroscopy: The target compound’s nitro group would exhibit strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), absent in methyl or isopropyl analogs.
- NMR : The 4-nitrophenyl group in the target compound would show deshielded aromatic protons (δ 8.2–8.5 ppm) compared to methyl (δ 2.3–2.5 ppm) or isopropyl (δ 1.2–1.3 ppm) substituents .
Physicochemical Properties
Biological Activity
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article compiles various research findings to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes a thiazole moiety linked to a nitrophenyl group and an ethanol functional group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the phenyl ring enhances the antimicrobial activity by increasing the electron affinity of the molecule, which facilitates interactions with microbial cell membranes .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A review highlighted that compounds with thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiazole-based compounds demonstrated IC50 values lower than 10 µM against several cancer cell lines, indicating potent cytotoxic effects .
Table 2: Cytotoxicity of Thiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 5.5 |
| Compound D | MCF-7 | 8.3 |
| This compound | A549 | 7.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazoles has also been documented. In vitro studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The nitro group present in this compound may contribute to its ability to modulate inflammatory responses by affecting signaling pathways involved in inflammation .
Case Studies
- Case Study on Anticancer Effects : A study conducted on a series of thiazole derivatives showed that compounds with electron-withdrawing groups like nitro groups exhibited enhanced anticancer activity against breast and lung cancer cell lines. The study concluded that structural modifications could lead to more effective therapeutic agents.
- Case Study on Antimicrobial Efficacy : Another investigation into the antimicrobial properties of thiazole derivatives revealed that modifications at the phenyl ring significantly impacted their efficacy against resistant bacterial strains, highlighting the importance of chemical structure in therapeutic effectiveness.
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol?
Answer:
Microwave-assisted organic synthesis (MAOS) is highly effective for synthesizing thiazole derivatives. For example, Scheme 51 demonstrates that microwave irradiation (150°C, 20 min) achieves yields up to 85% for structurally similar thiazol-3(2H)-ones, compared to traditional reflux methods requiring 6–12 hours . Key steps include:
- Condensation of 4-nitrophenyl isothiocyanate with ethanolamine derivatives.
- Cyclization under microwave conditions to enhance reaction kinetics.
- Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the Z-isomer.
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
A multi-technique approach is critical:
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular mass (e.g., m/z 482.90 observed vs. 482.97 calculated) .
- 1H/13C NMR: Key signals include the phenylimino proton (δ 4.11 ppm, singlet) and aromatic protons (δ 6.4–8.33 ppm) .
- IR Spectroscopy: Identifies functional groups (C=N stretch at 1611 cm⁻¹, nitro group at 1333 cm⁻¹) .
- HPLC: Purity >95% using C18 columns (ACN:methanol 1:1, flow rate 1 mL/min) .
Advanced: How can molecular docking and QSAR models predict the biological activity of derivatives?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like carbonic anhydrase. Derivatives with electron-withdrawing groups (e.g., -NO2) show stronger binding (ΔG = -9.2 kcal/mol) due to enhanced π-π stacking .
- QSAR Modeling: Develop models using descriptors like logP and polar surface area. For 25 derivatives, partial least squares regression achieved R² = 0.89, validated by cross-validation .
Advanced: What strategies optimize the Z/E isomeric ratio during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation (Z/E ratio 4:1) via kinetic control at 60–80°C .
- Steric Effects: The 4-nitrophenyl group increases Z-selectivity by ~15% compared to unsubstituted analogs .
- Purification: Preparative HPLC with chiral columns (Chiralpak IA) enriches Z-isomer to >99% purity .
Advanced: How can researchers resolve spectral data contradictions for Z-configuration confirmation?
Answer:
- Multi-Technique Validation: Combine NMR coupling constants (J = 8–10 Hz for Z-isomer), IR (C=N stretch), and FABMS fragmentation patterns .
- Computational Support: Density Functional Theory (DFT) at B3LYP/6-311++G** level predicts NMR shifts within 0.3 ppm accuracy .
- X-ray Crystallography: Gold standard for absolute configuration determination (e.g., CCDC deposition for analogous compounds) .
Basic: What stability considerations are critical during storage and handling?
Answer:
- Storage Conditions: Amber vials under nitrogen at -20°C reduce degradation (<2% over 6 months at 40°C/75% RH) .
- Degradation Pathways: Hydrolysis of the imino bond (t1/2 = 32 days at pH 7.4) and nitro group reduction under reducing conditions .
- Monitoring: HPLC-UV (254 nm) detects degradation products like the amine derivative (retention time shift from 12.3 to 9.8 min) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substitution Patterns: Introducing morpholine groups at the ethanol moiety enhances solubility (logP reduction from 3.2 to 2.1) and bioactivity (IC50 improvement from 12 μM to 0.8 μM) .
- Electron Effects: Para-nitro groups increase electrophilicity, improving interaction with enzyme active sites (e.g., 3-fold higher inhibition vs. methoxy analogs) .
Basic: What purification methods effectively isolate the target compound from byproducts?
Answer:
- Column Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) achieves >90% recovery .
- Recrystallization: Ethanol/water (7:3) yields crystals with 99% purity (mp 340–342°C) .
Advanced: How does computational chemistry aid in reaction optimization?
Answer:
- DFT Calculations: Predict transition state energies to identify rate-limiting steps (e.g., cyclization barrier of 25 kcal/mol) .
- Solvent Modeling: COSMO-RS simulations guide solvent selection (e.g., DMF reduces activation energy by 8% vs. THF) .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
